molecular formula C10H12N4O2S B5548578 ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B5548578
M. Wt: 252.30 g/mol
InChI Key: LMXGAWKMSQHOKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related triazolopyrimidine compounds involves various methods, including reactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives or electrophilic reagents to form triazolo[1,5-c]pyrimidine derivatives with confirmed structures through elemental analysis and spectroscopic data (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been extensively analyzed using various spectroscopic techniques including IR, NMR, and X-ray diffraction. These studies confirm the complex nature of these compounds and their derivatives (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including cyclizations and condensations, leading to a variety of derivatives with different substituents. These reactions often involve interactions with different reagents under specific conditions, showcasing the versatility of triazolopyrimidines in chemical synthesis (Gomha, Muhammad, & Edrees, 2017).

Physical Properties Analysis

The physical properties of triazolopyrimidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are often determined through comprehensive experimental analysis, contributing to the understanding of how these compounds interact in different environments (Sert et al., 2020).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and the ability to undergo specific transformations, are key aspects of triazolopyrimidines. Studies focusing on the reactivity patterns of these compounds provide insights into their potential applications in organic synthesis and medicinal chemistry (Khaligh et al., 2020).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the compound's role in the synthesis of heterocyclic compounds. For instance, the preparation of some 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines was achieved by reacting active methylene nitriles with 3-azido-2-substituted thiophenes, showcasing its utility in creating structurally diverse heterocycles (Westerlund, 1980). Similarly, a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives highlights the compound's versatility in forming pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, confirming its potential in medicinal chemistry (Mohamed, 2021).

Antimicrobial and Antituberculous Activity

The compound and its derivatives have been evaluated for biological activities, including antimicrobial and antituberculous effects. A study synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and evaluated them for tuberculostatic activity, identifying promising antituberculous agents (Titova et al., 2019).

Chemical Synthesis and Structural Analysis

The compound's role extends to the exploration of chemical synthesis routes and structural analysis. For example, the synthesis and structures of 2-R-7-methyl[1,2,4]triazolo[2,3-a]pyrimidines were studied, showcasing the regioselective reactions that yield these compounds, which were characterized using various spectroscopic techniques (Shikhaliev et al., 2008).

Insecticidal Applications

Innovative research has also investigated the compound's utility in developing new heterocycles with potential insecticidal properties against agricultural pests, such as the cotton leafworm, Spodoptera littoralis, indicating its applicability in agrochemical research (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The future directions in the research of these compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The potential development of these compounds as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury is a promising area of research .

properties

IUPAC Name

ethyl 5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-4-16-8(15)7-5-14-9(11-6(7)2)12-10(13-14)17-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXGAWKMSQHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=N2)SC)N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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